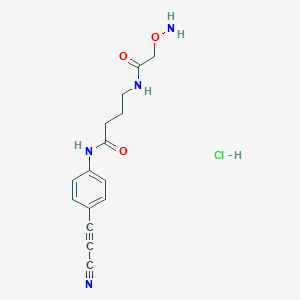

APN-oxyamine HCl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(2-aminooxyacetyl)amino]-N-[4-(2-cyanoethynyl)phenyl]butanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3.ClH/c16-9-1-3-12-5-7-13(8-6-12)19-14(20)4-2-10-18-15(21)11-22-17;/h5-8H,2,4,10-11,17H2,(H,18,21)(H,19,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAGWAJDWDTXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CON.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Apn Oxyamine Hcl and Analogues

General Principles of Aminooxy Compound Synthesis

The synthesis of aminooxy compounds relies on a set of key chemical transformations that introduce the reactive -ONH₂ group onto a molecular scaffold. The high nucleophilicity of the aminooxy group, a phenomenon known as the alpha effect, makes it an excellent partner for chemoselective ligation with aldehydes and ketones. acs.orgacs.orgiris-biotech.de This reaction, known as oximation, proceeds under mild conditions and forms a stable oxime bond, which is more resistant to hydrolysis than corresponding imine or hydrazone linkages. nih.govlouisville.edu

A common and versatile strategy for introducing the aminooxy functionality involves a two-step process:

Introduction of a protected aminooxy precursor: N-Hydroxyphthalimide is frequently used as a stable, crystalline solid that can be incorporated into a molecule via a Mitsunobu reaction or by nucleophilic substitution of a leaving group (e.g., a halide or sulfonate ester). nih.gov This step effectively installs a masked aminooxy group.

Deprotection to reveal the aminooxy group: The phthalimide (B116566) protecting group is typically removed by hydrazinolysis, using hydrazine (B178648) hydrate (B1144303) or a milder reagent like hydrazinium (B103819) acetate. nih.govacs.org This step unmasks the reactive aminooxy moiety, making it available for subsequent conjugation reactions.

Alternative methods for synthesizing aminooxy compounds include the use of O-(diphenylphosphinyl)hydroxylamine (DPPH) as a nitrogen transfer reagent. louisville.edu Furthermore, the synthesis of N-alkylaminooxy amines has been achieved from readily available Cbz-protected amino alcohols, expanding the diversity of available aminooxy building blocks. nih.gov

| Reaction Type | Reagents | Key Feature | Reference(s) |

| Mitsunobu Reaction | N-Hydroxyphthalimide, DEAD, PPh₃ | Installs a protected aminooxy group. | acs.orgnih.gov |

| Hydrazinolysis | Hydrazine hydrate, Hydrazinium acetate | Deprotects the phthalimide to yield the free aminooxy group. | nih.govacs.org |

| Michael Addition | Acrylonitrile, NaOH(aq) | Used to build carbon backbones for linkers. | nih.gov |

Synthetic Routes to APN-oxyamine HCl and Related Bioconjugation Reagents

While the exact structure of "APN-oxyamine HCl" is not explicitly detailed in the provided literature, the name suggests a bifunctional molecule comprising a moiety targeting Aminopeptidase N (APN) and an oxyamine group for conjugation, formulated as a hydrochloride salt. APN inhibitors often feature structures like α-amino hydroxamates or other metal-chelating pharmacophores. mdpi.comnih.govrsc.org A plausible synthetic strategy for a molecule like APN-oxyamine HCl would involve the synthesis of an APN-targeting core which is then functionalized with a linker terminating in a protected aminooxy group.

A representative synthetic approach could start from a known APN inhibitor scaffold, which is modified to include a reactive handle for linker attachment. For example, a carboxylic acid or an amine on the APN-targeting moiety could be used for amide bond formation with a bifunctional linker. This linker would have a complementary functional group on one end (e.g., an amine or carboxylic acid) and a protected aminooxy group on the other.

Hypothetical Synthetic Route for an APN-oxyamine Conjugate:

Synthesis of a Functionalized APN Inhibitor Core: A known APN inhibitor, for example one based on a leucine (B10760876) ureido scaffold, is synthesized with a terminal functional group suitable for conjugation, such as a carboxylic acid. rsc.org

Synthesis of an Aminooxy Linker: A bifunctional linker containing a protected aminooxy group and a terminal amine is synthesized. A common example is the Boc-protected aminooxy PEG linker. The synthesis of such linkers often follows the general principles outlined in section 2.1, involving the reaction of a PEG derivative with N-hydroxyphthalimide followed by hydrazinolysis. nih.gov

Coupling Reaction: The carboxylic acid on the APN inhibitor core is coupled to the amine of the aminooxy linker using standard peptide coupling reagents such as HATU or EDCI/HOBt. mdpi.com

Deprotection and Salt Formation: The protecting group on the aminooxy moiety (e.g., Boc) is removed under acidic conditions, which concurrently forms the hydrochloride salt of the final APN-oxyamine product.

This modular approach allows for the synthesis of a variety of bioconjugation reagents by simply changing the APN-targeting core or the nature of the linker.

| Synthetic Step | Description | Typical Reagents | Reference(s) |

| 1. Core Synthesis | Preparation of an APN inhibitor with a conjugation handle. | Varies based on core structure. | mdpi.comnih.govrsc.org |

| 2. Linker Synthesis | Preparation of a bifunctional linker with a protected oxyamine. | N-Hydroxyphthalimide, hydrazine. | nih.govnih.gov |

| 3. Coupling | Amide bond formation between the core and the linker. | HATU, EDCI, HOBt, DIPEA. | mdpi.com |

| 4. Final Deprotection | Removal of the oxyamine protecting group and salt formation. | HCl in an organic solvent. | nih.gov |

Functionalization Strategies for Diverse Chemical Biology Applications

The true utility of APN-oxyamine HCl and its analogues lies in their ability to be conjugated to a wide array of biomolecules and materials, enabling a multitude of applications in chemical biology. The key to this versatility is the chemoselective oxime ligation between the aminooxy group and a carbonyl moiety (aldehyde or ketone). nih.govnih.gov

Functionalization of Proteins and Peptides: Proteins can be functionalized with APN-oxyamine reagents to create targeted therapeutics or diagnostic tools. A common strategy involves the introduction of an aldehyde or ketone group onto the protein surface, either through modification of specific amino acid side chains (e.g., oxidation of N-terminal serine or threonine) or through the genetic incorporation of an unnatural amino acid that can be converted to an aldehyde (the "aldehyde tag" technology). acs.org The subsequent reaction with an aminooxy-functionalized molecule, such as an APN inhibitor, allows for site-specific labeling. This approach has been successfully used in the synthesis of protein-polysaccharide conjugate vaccines. nih.gov

Functionalization of Nucleic Acids: Oligonucleotides can be functionalized with aminooxy groups to attach various ligands, such as targeting moieties or fluorescent probes. acs.orgacs.org Phosphoramidites bearing a protected aminooxy tail can be incorporated during automated solid-phase oligonucleotide synthesis. acs.org After synthesis, the aminooxy group is deprotected and can be reacted with an aldehyde- or ketone-containing molecule. This has been used to create oligonucleotides with bivalent ligands and for postsynthetic attachment to polymer supports. acs.orgacs.org

Functionalization of Nanoparticles: Gold nanoparticles and other nanomaterials can be coated with ligands that present aminooxy groups on their surface. nih.gov This is often achieved by synthesizing a thiol-containing linker with a terminal aminooxy group. These functionalized nanoparticles can then be used to capture and detect carbonyl-containing molecules or to assemble more complex nanostructures. nih.gov

Creation of Antibody-Drug Conjugates (ADCs): Linkers such as APN-PEG4-Amine are used in the synthesis of ADCs. fujifilm.com By analogy, an APN-oxyamine linker could be used to attach a cytotoxic drug (the payload) to an antibody. The APN-targeting portion of the molecule could provide an additional therapeutic benefit or targeting mechanism, while the oxyamine provides a robust method for attaching the linker to a payload that has been modified to contain an aldehyde or ketone.

| Application Area | Functionalization Strategy | Example | Reference(s) |

| Protein Engineering | Site-specific ligation to an aldehyde-tagged protein. | Creation of homogeneous glycoproteins. | acs.org |

| Nucleic Acid Chemistry | Incorporation of aminooxy-phosphoramidites during synthesis. | Synthesis of oligonucleotides with bis-homo and bis-hetero ligand conjugation. | acs.orgacs.org |

| Nanotechnology | Coating of gold nanoparticles with aminooxy-terminated thiols. | Capture and enrichment of carbonyl-containing molecules. | nih.gov |

| Drug Delivery | Use as a linker in antibody-drug conjugates (ADCs). | Linking cytotoxic payloads to antibodies for targeted cancer therapy. | fujifilm.com |

Mechanistic Investigations of Apn Oxyamine Hcl Reactivity

Detailed Mechanisms of Oxime Bond Formation with Carbonyl Compounds

The oxyamine functional group in APN-oxyamine HCl is highly reactive towards carbonyl compounds, specifically aldehydes and ketones, undergoing a condensation reaction to form a stable oxime bond broadpharm.commedkoo.combroadpharm.comaxispharm.comtestbook.combroadpharm.com. The mechanism of oxime formation from a hydroxylamine (B1172632) (or an aminooxy group) and a carbonyl compound is a well-established reaction in organic chemistry testbook.comic.ac.ukresearchgate.netchemtube3d.comkhanacademy.org.

The reaction typically proceeds through a nucleophilic addition-elimination pathway. Initially, the nitrogen atom of the aminooxy group, which is nucleophilic, attacks the electrophilic carbon atom of the carbonyl group ic.ac.ukchemtube3d.com. This forms a tetrahedral intermediate. Following the addition, a proton transfer occurs, and a molecule of water is eliminated, resulting in the formation of the carbon-nitrogen double bond characteristic of the oxime functional group ic.ac.ukchemtube3d.com.

While the general mechanism involves the nucleophilic attack by nitrogen, computational studies on the reaction between hydroxylamine and ketones suggest that the nitrogen attack is kinetically favored over oxygen attack due to nitrogen's higher nucleophilicity ic.ac.uk. The presence of the adjacent oxygen atom in the hydroxylamine group is thought to enhance the nucleophilicity of the nitrogen through an alpha-effect ic.ac.uk. The elimination of water can be facilitated by acid catalysis researchgate.net.

The reaction can be represented generally as follows:

R₁R₂C=O + H₂N-O-R₃ → R₁R₂C=N-O-R₃ + H₂O

In the case of APN-oxyamine HCl, R₃ would represent the portion of the molecule containing the APN group and any linker, and R₁ and R₂ would be the substituents on the carbonyl compound.

Investigation of Hydroxylamine Linkage Formation via Reductive Pathways

Beyond the formation of a stable oxime bond, the reaction between the oxyamine group and a carbonyl compound can be directed towards the formation of a hydroxylamine linkage. This occurs when a reducing agent is introduced after the initial oxime formation or concurrently with the reaction broadpharm.commedkoo.comaxispharm.combroadpharm.com.

The hydroxylamine linkage is formed by the reduction of the carbon-nitrogen double bond of the intermediate oxime. This converts the imine-like structure of the oxime (C=N) into a single bond with a hydroxylamine moiety (C-NH-O-) broadpharm.commedkoo.comaxispharm.combroadpharm.com.

The specific reducing agent and reaction conditions employed will influence the efficiency and selectivity of the reduction. While the search results indicate that a reductant leads to the hydroxylamine linkage broadpharm.commedkoo.comaxispharm.combroadpharm.com, detailed mechanistic investigations specifically for the reductive pathway involving APN-oxyamine HCl were not found in the provided snippets. However, the general principle involves the addition of hydrogen equivalents across the C=N double bond of the oxime.

Exploration of Cysteine-Selective Reactivity in Complex Biological Systems

A key feature of APN-oxyamine HCl, attributed to its APN moiety (3-arylpropiolonitrile), is its reported chemoselectivity for cysteine residues conju-probe.comaxispharm.comconju-probe.com. Cysteine is the only coded amino acid containing a free thiol (-SH) group, which possesses significant nucleophilicity axispharm.comgoogle.com. This unique reactivity profile makes cysteine an attractive target for selective chemical labeling in complex biological environments axispharm.comgoogle.com.

The mechanism underlying the cysteine selectivity of the APN linker involves a nucleophilic reaction between the thiol group of cysteine and the nitrile group of the 3-arylpropiolonitrile moiety axispharm.com. This reaction typically results in the formation of a stable thioimidate or thioamide linkage axispharm.com. The high nucleophilicity of the thiol group in cysteine, compared to other functional groups commonly found in proteins, contributes to the observed selectivity axispharm.com.

Studies investigating the chemoselectivity of APN linkers have shown that the reaction with cysteine thiols is often faster and more selective compared to reactions with other amino acid residues axispharm.com. Experiments evaluating the reaction of an APN-TMPP probe with a tryptic digest demonstrated that cysteine-containing peptides reacted, while cysteine-free peptides did not, confirming the chemoselectivity for cysteine residues google.com. The stability of APN-cysteine conjugates in aqueous media, human plasma, and living cells further highlights the utility of this reaction for bioconjugation applications conju-probe.com.

The effectiveness of this cysteine-selective reaction in complex biological systems can be influenced by factors such as the accessibility of cysteine residues within the protein structure and the reaction conditions, including pH and solvent axispharm.com.

Kinetic and Thermodynamic Analyses of Reaction Pathways

While the provided search results discuss the kinetics and selectivity of the reaction between APN linkers and cysteine axispharm.com, and the general kinetics of oxime formation ic.ac.uk, detailed kinetic and thermodynamic analyses specifically for the reaction pathways of APN-oxyamine HCl were not extensively provided.

The reaction between cysteine thiols and the nitrile group of APN linkers is described as often being faster and more selective compared to reactions with other amino acid residues axispharm.com. This suggests favorable kinetics for the cysteine conjugation pathway. The formation of stable thioimidate or thioamide linkages implies a thermodynamically favorable reaction axispharm.com.

For oxime formation, the reaction between hydroxylamine and carbonyls is a condensation reaction with an associated equilibrium testbook.comkhanacademy.org. The rate and equilibrium of oxime formation can be influenced by factors such as pH, temperature, and the nature of the carbonyl compound researchgate.net. Computational studies on the oxime formation mechanism have investigated the free energy profiles and transition states, indicating that the nitrogen attack pathway is kinetically favored ic.ac.uk.

Specific kinetic rate constants, activation energies, or thermodynamic parameters (like enthalpy or entropy changes) directly pertaining to the reactions of APN-oxyamine HCl with its targets were not found in the search results. However, the reported efficiency and selectivity in bioconjugation applications conju-probe.comaxispharm.com suggest that under appropriate conditions, both the oxime formation and the cysteine conjugation reactions proceed with favorable kinetics and thermodynamics for practical use.

Data Table:

Based on the available information, a detailed data table with specific kinetic or thermodynamic parameters for APN-oxyamine HCl reactions is not feasible. However, we can summarize the reported selectivity:

| Reactivity Site in APN-oxyamine HCl | Target Functional Group | Reaction Type | Selectivity Notes |

| Oxyamine group | Aldehydes, Ketones | Oxime Formation | Reactive with carbonyls broadpharm.commedkoo.combroadpharm.comaxispharm.comtestbook.combroadpharm.com |

| Oxyamine group | Aldehydes, Ketones | Hydroxylamine Linkage (with reductant) | Formed via reduction of oxime broadpharm.commedkoo.comaxispharm.combroadpharm.com |

| APN group | Cysteine thiols | Thioimidate/Thioamide Formation | High chemoselectivity for cysteine conju-probe.comaxispharm.comconju-probe.comgoogle.com |

Sophisticated Analytical Characterization of Apn Oxyamine Hcl and Its Conjugates

High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry, FTIR, UV-Vis) for Structural Confirmation

High-resolution spectroscopic methods are indispensable for confirming the chemical structure of APN-oxyamine HCl and verifying the formation of its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon environments within a molecule, allowing for the confirmation of the compound's structure and the identification of specific functional groups csdn.netexcenen.comxarxbio.comtie2-kinase.commoldb.comaxispharm.com. Analysis of chemical shifts, splitting patterns, and integration values in the NMR spectra of APN-oxyamine HCl would be used to verify the presence and connectivity of the APN and oxyamine moieties, as well as the hydrochloride salt csdn.netexcenen.comxarxbio.comtie2-kinase.commoldb.comaxispharm.com. While specific NMR data for APN-oxyamine HCl was not found in the consulted literature, studies on related compounds demonstrate the power of NMR in structural elucidation csdn.netexcenen.comxarxbio.com.

Mass Spectrometry (MS): Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound conju-probe.comcsdn.netexcenen.comxarxbio.commoldb.comaxispharm.com. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) coupled with high-resolution mass analyzers (e.g., time-of-flight or Orbitrap) can provide accurate mass measurements of the intact APN-oxyamine HCl molecule and its fragments csdn.netexcenen.comxarxbio.comaxispharm.com. Tandem mass spectrometry (MS/MS) can further fragment the parent ion, yielding characteristic fragment ions that provide insight into the molecule's structural subunits conju-probe.com. This is particularly useful for confirming the presence of both the APN and oxyamine components conju-probe.comaxispharm.com. The theoretical molecular weight of APN-oxyamine HCl is 336.77 g/mol conju-probe.comaxispharm.com.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by analyzing characteristic vibrational frequencies. The FTIR spectrum of APN-oxyamine HCl would exhibit specific absorption bands corresponding to the nitrile group (C≡N) from the APN moiety, the C=N stretch from the oxyamine, O-H and N-H stretches, and C-H stretches, as well as characteristic bands associated with the aromatic ring and the hydrochloride salt. While a specific FTIR spectrum for APN-oxyamine HCl was not found, FTIR is a standard technique for confirming the presence of expected functional groups in organic molecules.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to analyze the electronic transitions within a molecule, particularly those with chromophores axispharm.com. The APN moiety, with its conjugated system involving an aromatic ring and a propiolonitrile, is expected to exhibit characteristic absorption bands in the UV-Vis spectrum axispharm.com. UV-Vis can be used to confirm the presence of the APN chromophore and, in some cases, quantify the concentration of the molecule. Studies on other aromatic compounds and linkers demonstrate the utility of UV-Vis spectroscopy in their characterization.

Advanced Chromatographic and Electrophoretic Methods (HPLC, LC-MS/MS, CE-DAD) for Purity and Conjugate Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of APN-oxyamine HCl and for analyzing the formation and characteristics of its conjugates.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture based on their differential partitioning between a stationary phase and a mobile phase conju-probe.com. Reverse-phase HPLC is commonly used for the analysis of small organic molecules like APN-oxyamine HCl conju-probe.com. By optimizing stationary phase chemistry and mobile phase composition, baseline separation of APN-oxyamine HCl from impurities can be achieved, and its purity can be determined by integrating the peak area conju-probe.com. HPLC can also be used to monitor the conjugation reaction and analyze the resulting conjugates, potentially separating different conjugate species.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry conju-probe.com. This hyphenated technique is invaluable for analyzing complex samples, such as conjugation reaction mixtures conju-probe.com. LC-MS/MS can identify and quantify APN-oxyamine HCl, unreacted starting materials, byproducts, and the various conjugated species based on their retention times and characteristic mass transitions conju-probe.com. This provides a highly sensitive method for purity assessment and detailed analysis of conjugation efficiency and product distribution conju-probe.com.

Capillary Electrophoresis with Diode Array Detection (CE-DAD): Capillary electrophoresis (CE) separates analytes based on their charge-to-size ratio in a capillary tube under an applied voltage. When coupled with a Diode Array Detector (DAD), CE-DAD allows for the separation and UV-Vis spectral analysis of components. CE can be particularly useful for analyzing charged molecules and biomolecules, including peptide or protein conjugates of APN-oxyamine HCl. CE-DAD can provide information on the purity of the conjugate and potentially resolve conjugates with different degrees of labeling.

Microscopic and Imaging Modalities (AFM, SEM, TEM) for Morphological and Spatial Characterization of Conjugates

Microscopic and imaging techniques are crucial for visualizing the morphology, size, and spatial distribution of APN-oxyamine HCl conjugates, particularly when the conjugates involve larger structures like nanoparticles or proteins.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides topographical information about a sample surface. AFM can be used to image APN-oxyamine HCl conjugates immobilized on a substrate, revealing their size, shape, and surface features. This is particularly useful for characterizing the morphology of nanoparticle conjugates or observing the aggregation state of protein conjugates. AFM can provide three-dimensional information about the conjugate structure.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan a sample surface, producing high-resolution images that reveal surface topography and morphology. SEM can be applied to visualize APN-oxyamine HCl conjugates, providing detailed images of their external structure and how they are dispersed or aggregated. SEM is often used to examine the morphology of materials after chemical modification or conjugation.

Development and Validation of Quantitative Analytical Assays

Developing validated quantitative analytical assays is essential for accurately determining the concentration of APN-oxyamine HCl in formulations or biological samples, as well as for quantifying the extent of conjugation.

Quantitative analytical assays for APN-oxyamine HCl and its conjugates typically involve chromatographic methods coupled with sensitive detectors. LC-MS/MS is a preferred technique due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously conju-probe.com. The development of such an assay involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters conju-probe.com.

Validation of a quantitative analytical assay is performed according to regulatory guidelines and typically includes assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness conju-probe.com.

Linearity: Demonstrates that the assay provides results directly proportional to the analyte concentration over a defined range conju-probe.com.

Accuracy: Assesses the closeness of measured values to the true concentration conju-probe.com.

Precision: Evaluates the reproducibility of the assay under the same conditions (intra-assay precision) and across different days or analysts (inter-assay precision) conju-probe.com.

LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) conju-probe.com.

Specificity: Confirms that the assay specifically measures the target analyte without interference from other components in the sample matrix.

Robustness: Evaluates the reliability of the assay when subjected to small variations in method parameters.

While specific data on the development and validation of a quantitative assay for APN-oxyamine HCl was not found in the consulted literature, the principles and procedures for validating such assays using techniques like LC-MS/MS are well-established and widely applied in analytical chemistry conju-probe.com.

Applications of Apn Oxyamine Hcl in Chemical Biology Research

Precision Bioconjugation for Site-Specific Macromolecular Modification

The heterobifunctional nature of APN-oxyamine HCl allows for precise bioconjugation, enabling site-specific modification of macromolecules. The APN moiety selectively reacts with cysteine residues, while the oxyamine group can target aldehyde functionalities dsmz.de. This chemoselectivity is superior to that of maleimides for cysteine modification dsmz.denih.gov. The resulting APN-cysteine conjugates exhibit notable stability in aqueous media, human plasma, and even within living cells dsmz.de. This stability is a significant advantage for applications requiring robust linkages. The mechanism of cysteine chemoselectivity involves the nucleophilic thiol group of cysteine reacting with the nitrile group of the 3-arylpropiolonitrile linker (part of the APN moiety), forming a stable thioimidate or thioamide linkage .

Biotinylation Strategies for Molecular Probes

Biotinylation is a common technique for labeling molecules for detection or affinity purification. APN-oxyamine HCl can be employed in biotinylation strategies guidetopharmacology.org. Its aldehyde reactivity via the oxyamine group allows for the attachment of biotin (B1667282) to molecules containing aldehyde functionalities. The broader category of oxyamine-containing reagents is relevant in developing cleavable and aldehyde-reactive biotinylation reagents, highlighting the utility of the oxyamine moiety in such applications nih.gov.

Design and Synthesis of Functional Molecular Tools and Systems

APN-oxyamine HCl serves as a valuable building block for the design and synthesis of functional molecular tools and systems guidetopharmacology.org. Its ability to create stable bioconjugates allows for the development of sophisticated probes and constructs for various research applications .

Engineering of Functionalized Nanomaterials (e.g., Gold Nanoparticles)

Based on the available information, there is no specific mention of APN-oxyamine HCl being directly used in the engineering of functionalized nanomaterials such as gold nanoparticles within the provided search results.

Development of Chemically Modified Bioconjugates for Research Probes

The compound is instrumental in developing chemically modified bioconjugates that function as research probes . By conjugating probes or sensors to biomolecules through the selective reactions mediated by APN-oxyamine HCl, researchers can create tools for detecting specific molecules or monitoring changes in biological environments . This includes the development of conjugates for imaging applications and biosensors .

Methodological Advancements in Chemical Ligation and Click Chemistry

APN-oxyamine HCl contributes to methodological advancements in chemical ligation and click chemistry. The oxyamine group readily participates in oxime ligation, a type of chemoselective reaction used for joining molecules dsmz.de. Furthermore, the reaction between the APN moiety and cysteine is described as a "thiol-click reaction," indicating its alignment with click chemistry principles due to its specificity, efficiency, and bioorthogonality dsmz.de. The superior stability of the conjugates formed through this reaction makes the APN-mediated thiol-click chemistry a promising methodology for various bioconjugation applications dsmz.de. APN linkers, in general, are also classified under click chemistry reagents .

Theoretical and Computational Investigations of Apn Oxyamine Hcl Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical studies, often employing Density Functional Theory (DFT), are valuable for investigating the electronic structure and predicting the reactivity profiles of molecules. These studies can provide parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, energy gaps, dipole moments, electronegativity, hardness, and softness, which correlate with a compound's reactivity. primescholars.compeacta.org For oxyamine-containing compounds, quantum chemical calculations can help elucidate reaction mechanisms, such as the formation of oximes, and analyze the energetics of different reaction pathways. nih.govresearchgate.netresearchgate.net While specific quantum chemical studies on the electronic structure and reactivity of APN-oxyamine HCl were not extensively found in the search results, general principles applied to oxyamines and related linkers are relevant. Studies on steroidal oximes and other oxime formations utilizing hydroxylamine (B1172632) hydrochloride have employed DFT to interpret molecular structure and spectra, and to investigate reaction mechanisms. primescholars.comnih.govresearchgate.netresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis of the Reagent and its Conjugates

Molecular Dynamics (MD) simulations are crucial for understanding the dynamic behavior and conformational landscape of molecules in various environments, including solutions and in complexes with biomolecules. mdpi.comacs.org For a flexible linker like APN-oxyamine, MD simulations can provide insights into its preferred conformations in solution and how it might interact with target molecules during conjugation. Conformational analysis helps in understanding the flexibility of the linker and how it might influence the presentation of the conjugated payload. While direct MD simulations of APN-oxyamine HCl were not found, MD simulations have been used to study the behavior of other molecules in solution, their interactions with surfaces, and the dynamics of reactions involving related functional groups like hydroxylamine. mdpi.comacs.orgcsic.esresearchgate.net These studies often involve setting up simulation boxes with the molecule of interest and solvent molecules, applying appropriate force fields, and simulating the system's evolution over time to analyze properties like hydrogen bonding, conformational changes, and interactions with other species. mdpi.comacs.org

Computational Prediction of Novel Reactivity and Selectivity Parameters

Computational methods can be employed to predict novel reactivity and selectivity parameters for chemical compounds. This involves using theoretical calculations to assess the likelihood and specificity of reactions under different conditions. For APN-oxyamine HCl, computational predictions could focus on optimizing the oxime ligation reaction with aldehydes or ketones, or exploring the selectivity of the APN moiety towards cysteine residues in complex biological environments. conju-probe.com Studies on other systems have utilized computational approaches to predict reaction outcomes, analyze selectivity in covalent binding, and investigate the impact of molecular structure on reactivity. researchgate.netresearchgate.net For instance, computational studies have explored the mechanisms and kinetics of reactions involving related functional groups to understand their behavior and predict reactivity. researchgate.net

Future Directions and Emerging Research Frontiers in Apn Oxyamine Hcl Chemistry

Development of Next-Generation Bioconjugation Reagents with Enhanced Specificity

The oxyamine functional group is a key component in oxime ligation, a click chemistry reaction favored for its biocompatibility, efficiency, and chemoselectivity, particularly its reaction with aldehydes and ketones. This makes oxyamines valuable for modifying biomolecules such as proteins and glycans. APN linkers, which may include APN-oxyamine HCl, have been described in the context of cysteine-specific bioconjugation. Future research could focus on how the APN moiety in APN-oxyamine HCl influences the reactivity and specificity of the oxyamine group.

Developing next-generation bioconjugation reagents using APN-oxyamine HCl could involve:

Improving Site-Specificity: While oxime ligation is chemoselective for carbonyls, achieving site-specific modification on complex biomolecules often requires introducing the carbonyl handle at a desired location. Future work might explore if the APN group can direct the oxyamine reactivity towards specific sites or if modified APN-oxyamine structures can react with alternative functional groups for enhanced specificity beyond traditional oxime ligation. The known cysteine specificity of related APN linkers suggests potential in this area.

Tunable Reactivity: Investigating how the electronic and steric properties of the APN group affect the kinetics and optimal reaction conditions (e.g., pH, temperature) for oxime formation could lead to reagents with tunable reactivity profiles, allowing for more controlled conjugations in various biological environments.

Development of Multifunctional Linkers: APN-oxyamine HCl could be a building block for creating heterobifunctional or multifunctional linkers that combine oxime ligation with other click chemistry strategies (e.g., azide-alkyne cycloaddition or thiol-ene coupling). This would enable the conjugation of multiple molecules to a single biomolecule in a site-specific and orthogonal manner. Research into such linkers is ongoing in the broader field of bioconjugation.

The stability of the resulting oxime bond in various biological conditions is also a critical area for further study to ensure the integrity of the bioconjugate in intended applications.

Exploration of APN-oxyamine HCl in Advanced Materials Science and Nanotechnology

Oxyamines and hydroxylamines have found applications in materials science and nanotechnology, including surface modification and the creation of functional materials. The integration of APN-oxyamine HCl into these fields presents several potential research avenues:

Surface Functionalization of Nanomaterials: The oxyamine group can react with aldehyde or ketone-modified surfaces of nanoparticles or other nanomaterials, allowing for stable immobilization of biomolecules or other functional ligands. APN-oxyamine HCl could be used to functionalize nanoparticles for targeted delivery, sensing, or catalytic applications. Research has shown the use of hydroxylamine-based compounds in modifying gold nanoparticles and carbon nanotubes.

Development of Sensors: Modified hydroxylamine (B1172632) salts have been used in the development of chemiresistive sensor arrays for selective detection of chemicals. APN-oxyamine HCl could be explored as a component in novel sensor designs, potentially leveraging the properties of the APN group for specific interactions with target analytes or surfaces.

Integration into Polymer Chemistry: Oxyamine chemistry can be used in polymer synthesis and modification, for instance, in creating dynamic polymer networks or conjugating molecules to polymer scaffolds. APN-oxyamine HCl could be incorporated into polymer structures to impart specific properties or to serve as conjugation points for creating advanced polymeric materials with applications in drug delivery, tissue engineering, or diagnostics.

Applications in Perovskite Materials: Hydroxylamine hydrochloride has been investigated as an additive in the fabrication of perovskite solar cells to passivate surface defects. While APN-oxyamine HCl is a more complex molecule, exploring its potential as a surface modifier or additive in perovskite or other semiconductor materials could be a future research direction.

These areas would require detailed studies on the interaction of APN-oxyamine HCl with different material surfaces and its influence on the materials' physical and chemical properties.

Integration with High-Throughput Screening and Combinatorial Chemistry

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for discovering new molecules with desired properties. Oxyamine chemistry is amenable to these techniques, particularly in the synthesis of combinatorial libraries.

Future research involving APN-oxyamine HCl in HTS and combinatorial chemistry could include:

Synthesis of Oxyamine-Based Libraries: APN-oxyamine HCl could be used as a scaffold or a key building block in the solid-phase or solution-phase synthesis of diverse chemical libraries. Reacting the oxyamine group with various aldehydes or ketones would rapidly generate a library of oxime-containing compounds.

Discovery of Biologically Active Molecules: Screening libraries containing APN-oxyamine HCl-derived compounds could lead to the identification of novel molecules with antibacterial, antiviral, or other therapeutic activities, similar to how other oxyamine-containing libraries have yielded antibacterial compounds.

Protein-Directed Dynamic Combinatorial Chemistry: Oxime formation is a reversible reaction that can be used in dynamic combinatorial chemistry (DCC). APN-oxyamine HCl could be incorporated into DCC systems to discover ligands that bind to target proteins, potentially leading to the identification of new drug candidates or probes.

Development of High-Throughput Conjugation Strategies: Adapting oxime ligation with APN-oxyamine HCl for HTS formats would enable rapid screening of conjugation conditions or the high-throughput synthesis of bioconjugates for various applications.

Integrating APN-oxyamine HCl into automated synthesis platforms and HTS workflows would be crucial for realizing its potential in these areas.

Elucidation of Novel Biological Applications for Oxyamine-Modified Biomolecules

The ability of oxyamines to efficiently conjugate to biomolecules opens up possibilities for exploring novel biological applications of the resulting conjugates. By using APN-oxyamine HCl to modify biomolecules, researchers could investigate:

Targeted Drug Delivery Systems: Conjugating therapeutic molecules to targeting proteins or antibodies via an APN-oxyamine linker could enhance the specificity of drug delivery to diseased cells or tissues. The stability of the oxime bond is advantageous for maintaining conjugate integrity in biological environments.

Development of Diagnostic Probes and Biosensors: Labeling biomolecules with fluorescent tags, radioisotopes, or other probes using APN-oxyamine HCl could lead to the development of novel diagnostic agents or biosensors for detecting specific biological markers.

Creation of Artificial Proteins and Enzymes: Site-specific modification of proteins with non-proteinogenic molecules via oxyamine ligation can be used to create artificial proteins with altered or enhanced functions. APN-oxyamine HCl could contribute to the construction of such novel biomolecules.

Glycoconjugate Research: Oxyamine linkers are particularly useful for conjugating glycans to proteins or other scaffolds without requiring protecting groups on the sugar. Using APN-oxyamine HCl for synthesizing neoglycoconjugates could facilitate studies on carbohydrate-protein interactions, vaccine development, or the role of glycosylation in disease.

Q & A

Q. How can conflicting data on APN-oxyamine HCl’s mechanism of action be reconciled into a unified theoretical model?

- Methodological Answer : Use systematic review frameworks to categorize evidence by methodology (e.g., in vitro vs. in vivo). Apply Bayesian statistics to weight high-quality studies (low bias, large sample sizes) and identify consensus mechanisms. Publish critical analyses in structured formats per Reviews in Analytical Chemistry guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.